tert-Butyl (2-((5-bromopyridin-2-yl)amino)ethyl)carbamate
Description
tert-Butyl (2-((5-bromopyridin-2-yl)amino)ethyl)carbamate is a chemical compound with the molecular formula C13H18BrN3O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Properties
Molecular Formula |
C12H18BrN3O2 |
|---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl N-[2-[(5-bromopyridin-2-yl)amino]ethyl]carbamate |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-7-6-14-10-5-4-9(13)8-16-10/h4-5,8H,6-7H2,1-3H3,(H,14,16)(H,15,17) |
InChI Key |
WHIGRQBQVQDNDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-(5-bromopyridin-2-ylamino)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(5-bromopyridin-2-ylamino)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((5-bromopyridin-2-yl)amino)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
tert-Butyl (2-((5-bromopyridin-2-yl)amino)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl [2-(5-bromopyridin-2-ylamino)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-bromopyridin-2-yl)carbamate
- Tert-butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate
- Tert-butyl (2-bromoethyl)carbamate
Uniqueness
tert-Butyl (2-((5-bromopyridin-2-yl)amino)ethyl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
